N-ethyl-N-methyl-2-(3-methylsulfonylpiperidin-1-yl)acetamide
Description
N-ethyl-N-methyl-2-(3-methylsulfonylpiperidin-1-yl)acetamide is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an acetamide group attached to a piperidine ring, which is further substituted with an ethyl and a methyl group
Properties
IUPAC Name |
N-ethyl-N-methyl-2-(3-methylsulfonylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-4-12(2)11(14)9-13-7-5-6-10(8-13)17(3,15)16/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRFOSDGFMPRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CN1CCCC(C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methyl-2-(3-methylsulfonylpiperidin-1-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperidine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
N-alkylation: The final step involves the N-alkylation of the piperidine ring with ethyl and methyl groups using alkyl halides like ethyl bromide and methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methyl-2-(3-methylsulfonylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperidine derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-N-methyl-2-(3-methylsulfonylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-N-methyl-2-(3-methylsulfonylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(3-methylsulfonylpiperidin-1-yl)acetamide: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
N-ethyl-2-(3-methylsulfonylpiperidin-1-yl)acetamide: Lacks the methyl group, which may influence its solubility and pharmacokinetic properties.
N-ethyl-N-methyl-2-(3-sulfonylpiperidin-1-yl)acetamide: Lacks the methyl group on the sulfonyl moiety, which may alter its chemical stability and reactivity.
Uniqueness
N-ethyl-N-methyl-2-(3-methylsulfonylpiperidin-1-yl)acetamide is unique due to the presence of both ethyl and methyl groups, which enhance its chemical versatility and potential applications. The sulfonyl group further adds to its uniqueness by providing additional sites for chemical modification and enhancing its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
